Morpholine vs. 2,6-Dimethylmorpholine: Molecular Weight and Lipophilicity Differentiation
The target compound features an unsubstituted morpholine at the 2-position, distinguishing it from the 2,6-dimethylmorpholine analog (CAS 577999-11-2). The dimethyl substitution increases molecular weight by approximately 28 Da and adds two methyl groups that elevate calculated lipophilicity and steric demand . In morpholinopyrimidine kinase inhibitors, the morpholine oxygen often participates in a key hydrogen bond with the hinge region of PI3K/mTOR kinases; 2,6-dimethyl substitution may sterically hinder this interaction or alter the preferred conformation of the morpholine ring [1].
| Evidence Dimension | Molecular Weight and Steric Bulk |
|---|---|
| Target Compound Data | MW = 346.34 g/mol; unsubstituted morpholine (no additional methyl groups) |
| Comparator Or Baseline | 2-(2,6-dimethylmorpholin-4-yl)-N-(2-methoxyphenyl)-5-nitropyrimidine-4,6-diamine (CAS 577999-11-2); MW = 374.40 g/mol |
| Quantified Difference | ΔMW = +28.06 g/mol (8.1% increase); two additional sp3 carbons in comparator |
| Conditions | Calculated from molecular formula (target: C15H18N6O4; comparator: C17H22N6O4) |
Why This Matters
The lower molecular weight and reduced steric bulk of the target compound may confer superior ligand efficiency and distinct kinase selectivity compared to the dimethylmorpholine analog, which is critical when selecting a chemical probe for PI3K/mTOR target engagement studies.
- [1] AstraZeneca AB. Morpholino pyrimidine compounds as mTOR kinase and PI3K inhibitors. US Patent Application US20090018134A1, 2009. View Source
